molecular formula C6H7Br B011080 3-Bromobicyclo[3.1.0]hex-2-ene CAS No. 105250-96-2

3-Bromobicyclo[3.1.0]hex-2-ene

Cat. No. B011080
M. Wt: 159.02 g/mol
InChI Key: OTBYAMRDESORBJ-UHFFFAOYSA-N
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Description

3-Bromobicyclo[3.1.0]hex-2-ene is a derivative of Bicyclo[3.1.0]hex-2-ene . The parent compound, Bicyclo[3.1.0]hex-2-ene, has a molecular formula of C6H8 and a molecular weight of 80.1277 . The IUPAC Standard InChI is InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-2,5-6H,3-4H2 .


Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexanes, which includes 3-Bromobicyclo[3.1.0]hex-2-ene, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromobicyclo[3.1.0]hex-2-ene is derived from its parent compound, Bicyclo[3.1.0]hex-2-ene . The parent compound’s structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The formation of 3-Bromocyclohexene, a compound similar to 3-Bromobicyclo[3.1.0]hex-2-ene, is an example of substitution of alkanes, which require the free-radical mechanism . In the first step of the mechanism, a stable allyl radical is generated, which is stabilized by resonance .

Scientific Research Applications

  • Dehydrohalogenation Applications : 3-Bromobicyclo[3.1.0]hex-2-ene is useful for dehydrohalogenating 4-carbethoxy-2,6-dibromocyclohexanone ethylene ketal (Smissman, Lemke, & Creese, 1968).

  • Increased Dienophilic Reactivity : The compound increases dienophilic reactivity towards furan when substituted with hydrogen (Feast, Musgrave, & Weston, 1971).

  • Transformation into Natural Products : Bicyclo[3.1.0]hex-1-enes, related to 3-Bromobicyclo[3.1.0]hex-2-ene, can transform into natural products containing triquinane and tropone structures through strain-induced transformations and formal [3+2] cycloadditions (Lee & Ghorai, 2021).

  • Long-Range Spin-Spin Coupling : 3-Bromobicyclo[3.1.0]hex-2-ene shows interesting cases of long-range spin-spin coupling (Briden, Smissman, & Creese, 1968).

  • Synthesis of Azaheterocycles : A method for synthesizing 3-azabicyclo[3.1.0]hex-2-enes by intramolecular cyclopropanation of N-allyl enamine carboxylates was developed (Toh et al., 2014).

  • Photochromic Reactions : The synthesized 1,3-diazabicyclo(3.1.0)hex-3-enes undergo reversible photochromic reactions under UV light (Mahmoodi, Tabatabaeian, & Kiyani, 2012).

  • Radical Cation Formation : Bicyclo[3.1.0]hex-2-ene radical cation, generated by γ-irradiation in Freon matrices, undergoes ring opening to 1,3-cyclohexadiene radical cation (Faucitano et al., 1992).

  • Synthesis and Isomerization : 3-Bromobicyclo[3.1.0]hex-2-ene can be synthesized and undergoes rapid isomerization to 2-ene upon acid treatment (Askani & Wieduwilt, 1986).

  • Security Ink and Anti-Counterfeiting : The synthesized photochromic hybrids can serve as security ink or anti-counterfeiting marks for photoprinting (Nadamani et al., 2019).

  • Palladium-Catalyzed Aerobic Annulation : The synthesis of 3-azabicyclo[3.1.0]hex-2-ene can be achieved using a novel palladium-catalyzed aerobic (1+2) annulation process (Wu et al., 2017).

Safety And Hazards

The safety and hazards associated with 3-Bromobicyclo[3.1.0]hex-2-ene are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Research on Bicyclo[3.3.1]nonanes, a class of compounds that includes 3-Bromobicyclo[3.1.0]hex-2-ene, has shown that these compounds have potential applications in medicinal chemistry . They have been used in asymmetric catalysis and as potent anticancer entities . Therefore, future research may focus on exploring these applications further .

properties

IUPAC Name

3-bromobicyclo[3.1.0]hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br/c7-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBYAMRDESORBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C=C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobicyclo[3.1.0]hex-2-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobicyclo[3.1.0]hex-2-ene
Reactant of Route 2
3-Bromobicyclo[3.1.0]hex-2-ene
Reactant of Route 3
3-Bromobicyclo[3.1.0]hex-2-ene
Reactant of Route 4
3-Bromobicyclo[3.1.0]hex-2-ene
Reactant of Route 5
3-Bromobicyclo[3.1.0]hex-2-ene
Reactant of Route 6
3-Bromobicyclo[3.1.0]hex-2-ene

Citations

For This Compound
1
Citations
LA Paquette, KS Learn, JL Romine… - Journal of the American …, 1988 - ACS Publications
The level of double diastereoselection attainable upon 1, 2-addition of several chiral vinylorganocerium reagents to 7, 7-disubstituted 5-norbornen-2-ones has been assessed. The …
Number of citations: 57 pubs.acs.org

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